Homo Sildenafil-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

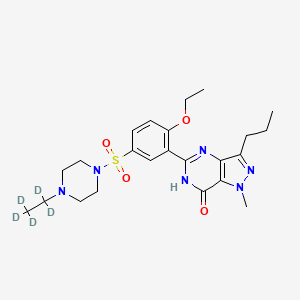

Structure

3D Structure

Properties

Molecular Formula |

C23H32N6O4S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)/i2D3,6D2 |

InChI Key |

MJEXYQIZUOHDGY-QKLSXCJMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Homo Sildenafil-d5 and its primary use in research?

An In-depth Technical Guide to Homo Sildenafil-d5

Introduction: Understanding this compound

This compound is a deuterated analog of Homo Sildenafil, which is itself a structural analog of Sildenafil, the active ingredient in many erectile dysfunction medications.[1][2] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[1][3] This isotopic labeling makes this compound an ideal internal standard for use in quantitative analysis, particularly in mass spectrometry-based techniques.[2][4]

The primary application of this compound in research is to accurately quantify the presence of Homo Sildenafil in various samples.[2] Homo Sildenafil is an unapproved phosphodiesterase-5 (PDE5) inhibitor that has been identified as an adulterant in some herbal supplements and health products.[5] Therefore, robust and accurate analytical methods are crucial for regulatory and forensic purposes, and this compound plays a key role in ensuring the reliability of these measurements. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in research.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. This information is critical for its use as an analytical standard.

| Property | Value |

| Molecular Formula | C₂₃H₂₇D₅N₆O₄S[1][3] |

| Molecular Weight | 493.63 g/mol [1][3] |

| CAS Number | 1216711-61-3[3] |

| Unlabeled CAS Number | 642928-07-2 (Homo Sildenafil)[3] |

| Synonyms | 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1][3] |

| Physical Format | Neat solid[3] |

| Primary Application | Labeled internal standard for Homo Sildenafil[2][4] |

Mechanism of Action: The PDE5 Signaling Pathway

As an analog of Sildenafil, Homo Sildenafil is presumed to function as a phosphodiesterase type 5 (PDE5) inhibitor.[2][4] The mechanism of action involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[6][7][8]

Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[7][9] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[7][9] cGMP is a second messenger that leads to the relaxation of smooth muscle cells in the blood vessels of the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[7][10]

PDE5 is the enzyme responsible for the degradation of cGMP, which terminates the erection.[7][10] By inhibiting PDE5, compounds like Sildenafil and Homo Sildenafil prevent the breakdown of cGMP, thereby prolonging its effects and enhancing erectile function.[7][9]

Experimental Protocol: Quantification of Homo Sildenafil using this compound

The following is a generalized protocol for the quantification of Homo Sildenafil in a sample matrix (e.g., a suspected adulterated supplement) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

4.1. Materials and Reagents

-

Homo Sildenafil analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Sample matrix (e.g., dissolved herbal supplement)

-

Solid-phase extraction (SPE) cartridges (if cleanup is necessary)

-

Vortex mixer, centrifuge, and analytical balance

4.2. Sample Preparation

-

Standard and Internal Standard Preparation : Prepare stock solutions of Homo Sildenafil and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions of Homo Sildenafil at different concentrations. Prepare a working solution of this compound at a fixed concentration.

-

Sample Extraction : Accurately weigh a portion of the homogenized sample and extract with an appropriate solvent (e.g., methanol or acetonitrile). The extraction may involve sonication or vortexing followed by centrifugation.

-

Fortification with Internal Standard : Add a known volume of the this compound working solution to the sample extract and to each of the calibration standards. This ensures that the internal standard is present at the same concentration in all samples and standards.

-

Cleanup (Optional) : If the sample matrix is complex, a cleanup step using SPE may be necessary to remove interfering substances.

-

Final Preparation : Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis

-

Chromatographic Separation : Inject the prepared samples and standards into an LC system equipped with a suitable column (e.g., a C18 column). Develop a gradient elution method to achieve chromatographic separation of Homo Sildenafil from other matrix components.

-

Mass Spectrometric Detection : Analyze the column effluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both Homo Sildenafil and this compound.

4.4. Data Analysis

-

Quantification : Construct a calibration curve by plotting the ratio of the peak area of Homo Sildenafil to the peak area of this compound against the concentration of the Homo Sildenafil standards.

-

Concentration Determination : Determine the concentration of Homo Sildenafil in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mass Spectrometry Data for Sildenafil Analogs

The following table provides hypothetical yet representative mass spectrometry data for Homo Sildenafil and this compound, based on common fragmentation patterns of Sildenafil analogs.[11] The exact mass transitions should be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Homo Sildenafil | 489.2 | 100.1 | 283.1 |

| This compound | 494.2 | 105.1 | 283.1 |

Note: The precursor ion for this compound is 5 mass units higher than that of Homo Sildenafil due to the five deuterium atoms. One of the product ions also shows a corresponding mass shift if the deuterium atoms are on the fragmented portion of the molecule.

Conclusion

This compound is an indispensable tool for researchers, forensic scientists, and regulatory bodies involved in the detection and quantification of unapproved Sildenafil analogs in various products. Its use as an internal standard in mass spectrometry-based methods significantly enhances the accuracy, precision, and reliability of analytical results. A thorough understanding of its properties and the underlying signaling pathway of the compounds it helps to quantify is essential for its effective application in research and quality control.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TRC-H615152-10MG | LGC Standards [lgcstandards.com]

- 4. This compound | CAS#:1216711-61-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. genericday.com [genericday.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Homo Sildenafil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Homo Sildenafil-d5, a deuterated analog of a Sildenafil derivative. The information compiled herein is intended to support research and development activities by offering detailed experimental methodologies, data presentation in a structured format, and visual representations of the key chemical pathways and workflows.

Synthesis of this compound

The synthesis of this compound, chemically named 5-(2-ethoxy-5-((4-(ethyl-d5)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a multi-step process that involves the preparation of key intermediates followed by their coupling and final modification. The overall synthetic strategy is analogous to the established synthesis of Sildenafil and its derivatives, with the introduction of the deuterium label occurring during the synthesis of the N-ethylpiperazine moiety.

Synthesis of Key Intermediates

The synthesis commences with the preparation of two crucial building blocks: the pyrazolopyrimidinone core and the deuterated side chain.

1.1.1. Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 1)

The synthesis of the sildenafil core structure has been well-documented. A common route involves the reaction of 2-ethoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group. This is then followed by a series of reactions including nitration, amidation, reduction, and cyclization to form the pyrazolopyrimidinone ring system.

1.1.2. Synthesis of N-(ethyl-d5)-piperazine (Intermediate 2)

The introduction of the deuterium labels is achieved through the synthesis of N-(ethyl-d5)-piperazine. A plausible and efficient method for this is the reductive amination of piperazine with deuterated acetaldehyde (acetaldehyde-d4).

Experimental Protocol: Synthesis of N-(ethyl-d5)-piperazine

| Step | Procedure |

| 1. | In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane. |

| 2. | Add acetaldehyde-d4 (1.1 eq) to the solution at room temperature. |

| 3. | Stir the mixture for 1-2 hours to allow for the formation of the corresponding iminium ion intermediate. |

| 4. | Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise. |

| 5. | Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. |

| 6. | Quench the reaction by the slow addition of water. |

| 7. | Extract the aqueous layer with dichloromethane. |

| 8. | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(ethyl-d5)-piperazine. |

| 9. | The crude product can be purified by distillation or column chromatography. |

Final Coupling Reaction

The final step in the synthesis of this compound is the coupling of the sulfonyl chloride intermediate with the deuterated N-ethylpiperazine.

Experimental Protocol: Synthesis of this compound

| Step | Procedure |

| 1. | Dissolve 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 1) (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile. |

| 2. | Add N-(ethyl-d5)-piperazine (Intermediate 2) (1.2 eq) to the solution. |

| 3. | Add a base, such as triethylamine or diisopropylethylamine (2.0 eq), to the reaction mixture to act as an acid scavenger. |

| 4. | Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). |

| 5. | Upon completion, wash the reaction mixture with water and brine. |

| 6. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. |

Quantitative Data for Synthesis

| Reaction Step | Reactants | Product | Typical Yield |

| Synthesis of Intermediate 2 | Piperazine, Acetaldehyde-d4 | N-(ethyl-d5)-piperazine | 70-85% |

| Final Coupling | Intermediate 1, Intermediate 2 | This compound | 80-95% |

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and other impurities. A combination of chromatographic and recrystallization techniques is typically employed to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying the target compound from a complex mixture.

Experimental Protocol: Preparative HPLC Purification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 290 nm |

| Fraction Collection | Collect fractions corresponding to the main product peak. |

| Post-Purification | Combine the pure fractions and remove the solvent under reduced pressure. |

Recrystallization

Recrystallization is a final purification step to obtain a highly crystalline and pure product.

Experimental Protocol: Recrystallization

| Step | Procedure |

| 1. | Dissolve the crude or semi-purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/heptane). |

| 2. | Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. |

| 3. | Collect the crystals by vacuum filtration. |

| 4. | Wash the crystals with a small amount of cold solvent. |

| 5. | Dry the crystals under vacuum to obtain pure this compound. |

Quantitative Data for Purification

| Purification Method | Starting Material | Final Purity | Typical Recovery |

| Preparative HPLC | Crude this compound | >98% | 70-85% |

| Recrystallization | HPLC-purified product | >99.5% | 85-95% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should be consistent with the structure of Homo Sildenafil, with the notable absence of signals corresponding to the ethyl protons on the piperazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated mass of this compound (C23H27D5N6O4S), which is approximately 493.6 g/mol . |

| Purity (HPLC) | A single major peak should be observed, with purity typically exceeding 99%. |

Visualizations

Signaling Pathway

Caption: Simplified mechanism of action for Sildenafil analogs.

Experimental Workflow

Caption: Workflow for this compound synthesis and purification.

An In-depth Technical Guide to the Chemical Properties and Stability of Homo Sildenafil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Homo Sildenafil-d5, a deuterated analog of Homo Sildenafil. Given the limited availability of specific experimental data for the deuterated compound, this guide also includes extensive information on the non-deuterated parent compound, Sildenafil, as a reference. The inclusion of deuterium at the ethyl group of the piperazine moiety makes this compound a valuable tool in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. For comparative purposes, the properties of the well-characterized parent compound, Sildenafil, are also provided.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Synonyms | 5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

| Molecular Formula | C₂₃H₂₇D₅N₆O₄S[1][2] |

| Molecular Weight | 493.63 g/mol [1][2] |

| CAS Number | 1216711-61-3[2] |

| Purity | >98.0% (as reported by suppliers) |

Table 2: Physicochemical Properties of Sildenafil (for reference)

| Property | Value |

| Physical State | Solid, Crystals |

| Melting Point | 187-190 °C |

| Solubility | 3.5 mg/mL in water (as Sildenafil Citrate) |

| LogP | 1.9 |

Stability Profile

Sildenafil has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits stability under thermal and photolytic stress.

Table 3: Summary of Forced Degradation Studies on Sildenafil

| Stress Condition | Observations |

| Acid Hydrolysis | Partial degradation observed. |

| Alkaline Hydrolysis | Partial degradation observed. |

| Oxidative Degradation | Complete degradation observed. |

| Thermal Degradation | Stable. |

| Photolytic Degradation | Stable. |

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Sildenafil, which can be adapted for this compound.

Forced Degradation Study Protocol (General)

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions:

-

Acidic Degradation: The stock solution is mixed with an equal volume of 0.1 N HCl and kept at room temperature or heated (e.g., 60°C) for a specified period (e.g., 24 hours). The solution is then neutralized with 0.1 N NaOH.

-

Alkaline Degradation: The stock solution is mixed with an equal volume of 0.1 N NaOH and kept at room temperature or heated for a specified period. The solution is then neutralized with 0.1 N HCl.

-

Oxidative Degradation: The stock solution is mixed with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂) and kept at room temperature for a specified period.

-

Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 7 days). A solution of the drug can also be refluxed.

-

Photolytic Degradation: The solid drug substance or a solution is exposed to UV light (e.g., 254 nm) for a specified duration.

Samples from each stress condition are then diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Example of a Stability-Indicating HPLC Method for Sildenafil

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specific wavelength (e.g., 230 nm or 290 nm)

-

Column Temperature: 25-30°C

This method should be capable of separating the parent drug peak from all degradation product peaks.

Signaling Pathway

Homo Sildenafil, like its non-deuterated counterpart, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Homo Sildenafil increases the intracellular concentration of cGMP, leading to the relaxation of smooth muscle and vasodilation. This is the primary mechanism of action for its therapeutic effects.

The signaling pathway can be visualized as follows:

References

An In-depth Technical Guide to the Mechanism of Action of Homo Sildenafil-d5 as a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Homo Sildenafil-d5, a deuterated analog of Sildenafil, as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document outlines the core signaling pathways, presents comparative quantitative data, details relevant experimental protocols, and provides visual representations of the key mechanisms and workflows.

Introduction: Sildenafil and the Advent of Deuteration

Sildenafil, a pyrazolo[4,3-d]pyrimidin-7-one derivative, was the first orally active and selective inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction.[1] Its mechanism of action is intrinsically linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a crucial regulator of vascular smooth muscle tone.[2] this compound is a deuterated analog of Sildenafil, specifically 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one. The substitution of hydrogen atoms with deuterium in the ethyl group of the piperazine moiety can subtly alter the pharmacokinetic and metabolic profile of the molecule, potentially leading to enhanced therapeutic properties.[3]

The NO/cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of penile erection is initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum during sexual stimulation.[2]

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the vascular smooth muscle cells of the corpus cavernosum and binds to the heme moiety of soluble guanylate cyclase (sGC).[4]

-

Synthesis of cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

-

Smooth Muscle Relaxation: Elevated intracellular levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.[5]

-

Penile Erection: The relaxation of these smooth muscles allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to penile erection.[2]

-

Role of PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase type 5 (PDE5), the predominant PDE isoform in the corpus cavernosum.[2]

Sildenafil and this compound act as competitive and selective inhibitors of PDE5. By binding to the catalytic site of PDE5, they prevent the degradation of cGMP, thereby potentiating the NO-mediated smooth muscle relaxation and enhancing erectile function in the presence of sexual stimulation.[2][6]

References

- 1. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changed phosphodiesterase selectivity and enhanced in vitro efficacy by selective deuteration of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. munin.uit.no [munin.uit.no]

- 4. researchgate.net [researchgate.net]

- 5. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

Homo Sildenafil-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Homo Sildenafil-d5, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols relevant to its study.

Core Compound Details

This compound is a stable-isotope labeled version of Homo Sildenafil, an analog of Sildenafil. The strategic replacement of five hydrogen atoms with deuterium aims to modify the pharmacokinetic profile of the parent compound, potentially offering advantages in drug development.

| Parameter | Value | Reference |

| CAS Number | 1216711-61-3 | [1] |

| Molecular Formula | C23H27D5N6O4S | [2] |

| Molecular Weight | 493.63 g/mol | [2] |

| Synonyms | 5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [2] |

Mechanism of Action: Signaling Pathway

This compound is expected to share the same mechanism of action as Sildenafil, acting as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum and the pulmonary vasculature.

The signaling cascade is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in penile erection. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the pro-erectile effects of NO.

Caption: Signaling pathway of this compound via PDE5 inhibition.

Quantitative Data: Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Sildenafil (Single Oral Dose) in Healthy Male Subjects

| Parameter | Value | Reference |

| Absolute Bioavailability | 41% | [4] |

| Time to Maximum Concentration (tmax) | ~1 hour (fasted) | [5] |

| Effect of Food on Cmax | 29% reduction | [5] |

| Effect of Food on AUC | 11% reduction | [5] |

| Apparent Clearance (CL/F) | 58.5 ± 1.4 L/h | [6] |

| Volume of Distribution (V/F) | 310 ± 6.92 L | [6] |

Table 2: Expected Impact of Deuteration on Pharmacokinetic Parameters of this compound (Illustrative)

This table illustrates the potential changes in pharmacokinetic parameters due to the deuterium isotope effect, as observed in studies of other deuterated drugs like d3-enzalutamide.[7][8]

| Parameter | Expected Change | Rationale |

| Maximum Concentration (Cmax) | Increased | Slower metabolism leads to higher peak plasma concentrations. |

| Area Under the Curve (AUC) | Significantly Increased | Reduced clearance results in greater overall drug exposure. |

| Metabolite Formation | Decreased | Slower N-demethylation (a primary metabolic pathway for Sildenafil) is anticipated. |

| Half-life (t1/2) | Prolonged | A slower rate of elimination extends the duration the drug remains in the body. |

Experimental Protocols

Phosphodiesterase 5 (PDE5) Inhibition Assay

This protocol is adapted from a method for determining PDE5 inhibition by Sildenafil and can be applied to this compound.[9]

Objective: To determine the in vitro inhibitory activity of this compound on PDE5.

Materials:

-

Recombinant human PDE5A1

-

This compound

-

[3H]-cGMP (radiolabeled cyclic guanosine monophosphate)

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT

-

0.2 M ZnSO4

-

0.2 M Ba(OH)2

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a reaction tube, combine the PDE5A1 enzyme with the reaction buffer.

-

Add a specific concentration of the this compound solution to the tube (or vehicle control).

-

Initiate the reaction by adding [3H]-cGMP.

-

Incubate the reaction mixture at room temperature for 15 minutes.

-

Terminate the reaction by adding 0.2 M ZnSO4 followed by 0.2 M Ba(OH)2. This will precipitate the product, [3H]-GMP, as BaSO4, while the unreacted [3H]-cGMP remains in the supernatant.

-

Centrifuge the tubes to pellet the precipitate.

-

Transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

The amount of radioactivity in the supernatant is inversely proportional to the PDE5 activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the PDE5 Inhibition Assay.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in a rat model, based on methodologies used for other deuterated compounds.[10]

Objective: To determine the pharmacokinetic parameters (Cmax, tmax, AUC, clearance) of this compound following oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimate the rats to the housing conditions for at least one week.

-

Fast the animals overnight prior to dosing, with free access to water.

-

Administer a single oral dose of this compound via gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound and its potential metabolites in the plasma samples using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis of the plasma concentration-time data to determine key parameters.

References

- 1. This compound | CAS No- 1216711-61-3 | Simson Pharma Limited [simsonpharma.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pursuit of Potency: A Technical Guide to the Discovery and Development of Sildenafil Analogs like Homo Sildenafil

A Whitepaper for Researchers and Drug Development Professionals

Introduction: The serendipitous discovery of sildenafil's efficacy in treating erectile dysfunction (ED) marked a paradigm shift in sexual health therapeutics.[1][2] Initially investigated for cardiovascular conditions, its potent and selective inhibition of phosphodiesterase type 5 (PDE5) opened a new frontier in drug development.[1][3] This success spurred extensive research into novel sildenafil analogs, driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles.[4][5] Among these is Homo Sildenafil (also known as acetildenafil), a prominent analog that exemplifies the structural modifications undertaken in this field.[6][7][8]

However, the landscape of sildenafil analogs is twofold. Alongside legitimate research endeavors, a significant number of unapproved and structurally related compounds have emerged as illegal adulterants in herbal supplements and "natural" aphrodisiacs.[8][9][10] This poses a considerable public health risk due to their unknown safety and efficacy profiles.[8] This technical guide provides an in-depth exploration of the discovery, development, and characterization of sildenafil analogs, with a particular focus on Homo Sildenafil, for researchers, scientists, and drug development professionals.

The Molecular Target: Understanding the PDE5 Signaling Pathway

Sildenafil and its analogs exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[9][11][12][13][14] In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[9][14] NO activates the enzyme soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[14]

The accumulation of cGMP, a key second messenger, leads to the activation of protein kinase G (PKG). This triggers a cascade of events resulting in the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and culminating in an erection.[13] The action of cGMP is naturally terminated by its degradation into the inactive 5' GMP by the PDE5 enzyme.[13][15] Sildenafil and its analogs act as competitive inhibitors of PDE5, preventing the breakdown of cGMP and thus prolonging its vasodilatory effects.[9][13][14][15]

References

- 1. ajprd.com [ajprd.com]

- 2. The discovery and development of Viagra® (sildenafil citrate) | Semantic Scholar [semanticscholar.org]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 7. Homo Sildenafil|CAS 642928-07-2|PDE5 Inhibitor [benchchem.com]

- 8. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil - Wikipedia [en.wikipedia.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 15. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

The Pivotal Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the quest for precision and accuracy is paramount. Quantitative analysis, especially when dealing with complex biological matrices, necessitates the use of internal standards to ensure the reliability and validity of results. Among the various types of internal standards, deuterium-labeled compounds have emerged as a cornerstone for robust bioanalytical methods. This technical guide provides a comprehensive overview of the core principles, practical applications, and methodologies associated with the use of deuterium-labeled internal standards.

Core Principles of Deuterium-Labeled Internal Standards

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for internal standards. A deuterium-labeled internal standard is a molecule that is chemically identical to the analyte of interest, with the exception that one or more hydrogen atoms have been replaced by deuterium atoms.[1] This subtle yet significant modification provides a distinct mass signature that can be readily differentiated by mass spectrometry (MS), while ideally maintaining the same physicochemical properties as the unlabeled analyte.[2]

The fundamental principle behind using a deuterium-labeled internal standard is that it will behave identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it can effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2][4] The ratio of the analytical signal of the analyte to that of the internal standard is used for quantification, leading to more accurate and precise measurements.

Advantages and Applications in Drug Development

The application of deuterium-labeled internal standards is extensive throughout the drug development pipeline, from discovery to clinical trials. Their use is critical in pharmacokinetic (PK) studies, bioequivalence studies, and metabolite identification.

Key Advantages:

-

Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can significantly impact the ionization of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[5] A co-eluting deuterium-labeled internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[3]

-

Correction for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, and solid-phase extraction, some amount of the analyte may be lost. The deuterated internal standard, having nearly identical chemical properties, will be lost to the same extent, thus normalizing the final result.

-

Improved Precision and Accuracy: By accounting for various sources of error, deuterium-labeled internal standards significantly improve the precision and accuracy of quantitative bioanalytical methods. This is crucial for regulatory submissions where stringent validation criteria must be met.[6]

-

Enhanced Method Robustness: The use of these standards makes analytical methods more robust and transferable between different laboratories and instruments.

Applications in Drug Development:

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of drug concentrations in biological fluids over time is essential for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug, requiring highly accurate and precise analytical methods.

-

Metabolite Quantification: Deuterium-labeled standards for drug metabolites are crucial for understanding the metabolic fate of a new chemical entity.[7][8]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of circulating concentrations is vital for patient safety and efficacy.

Data Presentation: Quantitative Comparisons

The use of deuterium-labeled internal standards demonstrably improves analytical performance. The following tables summarize quantitative data from various studies, highlighting the impact of deuterium labeling.

Table 1: Comparison of Assay Precision with Deuterated vs. Non-Deuterated Internal Standards for Sirolimus

| Internal Standard Type | Analyte Concentration (ng/mL) | Inter-patient Assay Imprecision (CV%) |

| Deuterium-Labeled Sirolimus (SIR-d3) | Low | 2.7% |

| Medium | 4.1% | |

| High | 5.7% | |

| Non-Labeled Analog (Desmethoxyrapamycin - DMR) | Low | 7.6% |

| Medium | 8.9% | |

| High | 9.7% |

Data synthesized from a study on sirolimus measurement, demonstrating consistently lower coefficients of variation (CV%) and thus higher precision with the deuterium-labeled internal standard.[2][9][10]

Table 2: Chromatographic Retention Time (RT) Shifts of Deuterated Peptides in Reversed-Phase Liquid Chromatography (RPLC)

| Labeled Peptide Comparison | Median Retention Time Shift (seconds) |

| Light vs. Intermediate Labeled | 2.0 |

| Light vs. Heavy Labeled | 2.9 |

This table illustrates the "isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in RPLC. While often minor, this effect needs to be considered during method development.[11]

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible results. The following sections provide methodologies for common procedures in bioanalysis utilizing deuterium-labeled internal standards.

Protocol 1: Protein Precipitation for Plasma Sample Preparation

This protocol is a common first step for removing the bulk of proteins from a plasma sample before LC-MS analysis.

Materials:

-

Plasma sample

-

Deuterium-labeled internal standard stock solution

-

Ice-cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Thaw plasma samples on ice.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterium-labeled internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS injection.[12]

Protocol 2: Liquid-Liquid Extraction (LLE) for Drug Metabolite Analysis

LLE is used to separate analytes from the sample matrix based on their differential solubilities in two immiscible liquids.

Materials:

-

Plasma sample (post-protein precipitation, if necessary)

-

Deuterium-labeled internal standard

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Aqueous buffer (to adjust pH)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 500 µL of the plasma sample in a glass centrifuge tube, add 50 µL of the deuterium-labeled internal standard solution.

-

Add 200 µL of an appropriate aqueous buffer to adjust the pH, optimizing the extraction efficiency for the analyte of interest.

-

Add 2 mL of the immiscible organic extraction solvent (e.g., ethyl acetate).

-

Cap the tube and vortex vigorously for 5 minutes to ensure intimate mixing of the two phases.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (top layer, in the case of ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 3-6) with a fresh aliquot of the organic solvent for improved recovery.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Assessment of Matrix Effects

This protocol describes a method to quantitatively assess the impact of the biological matrix on the analyte's signal using the post-extraction addition approach.[4]

Procedure:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike the analyte and the deuterium-labeled internal standard into the reconstitution solvent at a known concentration.

-

Set B (Pre-spiked Matrix): Spike the analyte and internal standard into a blank biological matrix before the extraction procedure. Process as usual.

-

Set C (Post-spiked Matrix): Process a blank biological matrix through the entire extraction procedure. Spike the analyte and internal standard into the final, dried extract before reconstitution.

-

-

Analyze all three sets of samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF) and Recovery (RE):

-

Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) x 100

-

An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.[4]

-

-

Recovery (%) = (Peak Area in Set B / Peak Area in Set C) x 100

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts discussed in this guide.

Caption: General experimental workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: Logical diagram illustrating the compensation of matrix effects by a deuterium-labeled internal standard.

Conclusion

Deuterium-labeled internal standards are indispensable tools in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides a robust mechanism for correcting for sample loss and matrix effects, thereby significantly enhancing the accuracy, precision, and reliability of analytical data. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies associated with these standards is essential for generating high-quality data that can withstand the scrutiny of regulatory agencies and drive informed decision-making in the pharmaceutical industry.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.bcm.edu [cdn.bcm.edu]

- 6. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: High-Throughput Quantification of Sildenafil in Human Plasma by LC-MS/MS Using a Deuterated Analog Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sildenafil in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation and employs Homo Sildenafil-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The physiological mechanism for penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, leading to increased levels of cGMP, which produces smooth muscle relaxation and allows the inflow of blood.[2] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing the effect of NO and restoring erectile function in the presence of sexual stimulation.[1][3]

Given its widespread use, a reliable and high-throughput method for the quantification of sildenafil in biological matrices is essential for pharmacokinetic analysis, bioequivalence studies, and clinical monitoring. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample processing and matrix effects, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents

-

Analytes: Sildenafil citrate (Reference Standard), this compound (Internal Standard).

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation

-

LC System: Agilent 1200 Series or equivalent HPLC system.

-

Mass Spectrometer: SCIEX 4500 Triple Quadrupole Mass Spectrometer or equivalent, equipped with a positive electrospray ionization (ESI) source.

-

Analytical Column: Kinetex C18, 2.6 µm, 50 x 4.6 mm, or equivalent reversed-phase column.

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions for Sildenafil and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the sildenafil stock solution with 50:50 methanol:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

-

CC and QC Samples: Spike appropriate amounts of the sildenafil working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 20, 100, 250, 500, 1000 ng/mL) and for quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Kinetex C18, 2.6 µm, 50 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Sildenafil | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Precursor Ion (m/z) | 475.4 | 494.3* |

| Q3 Product Ion (m/z) | 283.3 | 283.3 |

| Dwell Time | 100 ms | 100 ms |

| Declustering Potential (DP) | 80 V | 80 V |

| Collision Energy (CE) | 35 V | 35 V |

| Source Temperature | 550 °C | 550 °C |

Note: The precursor ion for this compound is calculated based on the mass of homosildenafil ([M+H]+ ≈ 489.3) plus the mass of five deuterium atoms. The product ion is based on the common fragmentation pathway. These values should be empirically optimized during method development.

Method Validation and Data

The method was validated according to industry-standard bioanalytical method validation guidelines.

Table 3: Calibration Curve Linearity

| Analyte | Range (ng/mL) | Weighting | Correlation Coefficient (r²) |

| Sildenafil | 1.0 - 1000 | 1/x² | > 0.995 |

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | < 15.0% | ± 15.0% | < 20.0% | ± 20.0% |

| LQC | 3.0 | < 10.0% | ± 10.0% | < 15.0% | ± 15.0% |

| MQC | 150 | < 10.0% | ± 10.0% | < 15.0% | ± 15.0% |

| HQC | 750 | < 10.0% | ± 10.0% | < 15.0% | ± 15.0% |

Note: Data presented are representative targets for a validated bioanalytical method.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for sildenafil quantification.

Caption: Key parameters of bioanalytical method validation.

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of sildenafil in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the use of a deuterated internal standard ensures accuracy and reproducibility. The method meets the typical validation criteria for bioanalytical assays and is well-suited for supporting clinical and preclinical drug development studies.

References

Application Note: Quantification of Sildenafil in Human Plasma by LC-MS/MS using Homo Sildenafil-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sildenafil in human plasma. The protocol employs a simple and rapid protein precipitation step for sample extraction.[1][2] For accurate quantification, a stable isotope-labeled internal standard, Homo Sildenafil-d5, is utilized to correct for matrix effects and variations during sample processing. The method is validated over a clinically relevant concentration range and demonstrates high precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[3][4]

Introduction

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate measurement of sildenafil concentrations in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for ensuring the bioequivalence of generic formulations.[3] LC-MS/MS has become the preferred technique for bioanalysis due to its superior sensitivity, specificity, and speed.[3][5] The use of a stable isotope-labeled internal standard (IS), such as this compound, is critical as it co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for potential analytical variability and ensuring the highest degree of accuracy.

Experimental Protocols

Materials and Reagents

-

Analytes: Sildenafil Citrate (Reference Standard), this compound (Internal Standard).

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade).

-

Reagents: Ammonium Acetate or Ammonium Formate (LC-MS Grade), Ultrapure Water.

-

Plasma: Drug-free human plasma (K2-EDTA).

Instrumentation

-

Liquid Chromatography: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of Sildenafil and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions:

-

Prepare a Sildenafil working solution (e.g., 100 µg/mL) by diluting the primary stock with 50:50 acetonitrile/water.

-

Prepare a this compound internal standard (IS) working solution (e.g., 100 ng/mL) by diluting the primary stock with 50:50 acetonitrile/water.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Serially dilute the Sildenafil working solution to prepare spiking solutions.

-

Spike these solutions into drug-free human plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

-

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial or 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3.0 min, hold for 1 min, return to initial |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Sildenafil and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Sildenafil | 475.2 | 283.4[5] | 150 | 25 |

| This compound (IS) | 480.2* | 283.4 | 150 | 25 |

*Note: The precursor ion for this compound is calculated based on the addition of 5 Daltons to the monoisotopic mass of Sildenafil. This value should be empirically confirmed and optimized during method development.

Data Presentation and Method Performance

The method was validated according to regulatory guidelines.[3][4] A weighted (1/x²) linear regression was used to generate the calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration.

Table 4: Summary of Quantitative Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 1.0 - 1000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.998[5] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5.1%[5] |

| Inter-day Precision (%RSD) | < 4.3%[5] |

| Accuracy (% Bias) | Within ± 5% (95.0% to 98.3%)[5][7] |

| Recovery | > 87%[6] |

| Matrix Effect | Minimal interference observed[3] |

Visualizations

Caption: Experimental workflow for sildenafil quantification.

Caption: Principle of internal standard correction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.bcnf.ir [pubs.bcnf.ir]

- 4. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sample preparation techniques for sildenafil analysis with an internal standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of sildenafil and its internal standards from biological matrices, primarily human plasma. The described methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation—are suitable for quantitative analysis by High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Quantitative Method Performance

The following tables summarize the quantitative performance parameters for various sample preparation techniques used in the analysis of sildenafil.

Table 1: Liquid-Liquid Extraction (LLE) Performance

| Internal Standard | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Sildenafil-d8 | 1.0 - 1000.0[1] | 1.0 | Not Reported | 1.5 - 5.1[1] | 2.2 - 3.4[1] |

| Diazepam | 20 - 1000[2][3] | 20[2][3] | >91 | 3.84 - 6.20[3] | Not Reported |

| Buprenorphine-d4 | Not Reported | 0.5[4] | >87%[4] | Not Reported | Not Reported |

| Paroxetine | 10 - 1500[1] | 10 | 85.22 ± 4.54[1] | 2.61 - 6.18[1] | 2.91 - 7.33[1] |

Table 2: Solid-Phase Extraction (SPE) Performance

| Internal Standard | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Medazepam | 2 - 800[5] | 2 | ~80%[5] | ≤ 4%[5] | ≤ 12%[5] |

| Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 3: Protein Precipitation Performance

| Internal Standard | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Sildenafil-d8 | 1.0 - 1000[6] | 1.0[6] | >90%[6] | <10%[6] | <10%[6] |

| Tadalafil | 5 - 1200 | Not Reported | Not Reported | Not Reported | Not Reported |

| Vardenafil | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Pirenzepine 2HCl | 1760 - 17600 | 40[7] | >97.4%[7] | 9.09 - 11.25[7] | 7.56 - 7.75[7] |

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for each sample preparation technique. Accompanying diagrams illustrate the experimental workflows.

Liquid-Liquid Extraction (LLE)

LLE is a common and robust method for extracting sildenafil from biological matrices. This protocol is based on a method using diazepam as an internal standard.[2][3]

Experimental Protocol

-

Sample Aliquoting: Pipette 1.0 mL of human plasma into a clean centrifuge tube.

-

Internal Standard Spiking: Add a specific volume of diazepam internal standard solution to each plasma sample.

-

Alkalinization: Add 200 µL of 0.1 M sodium carbonate (Na₂CO₃) solution to each tube to adjust the pH.[2][3]

-

Extraction Solvent Addition: Add 5.0 mL of an extraction solvent mixture of diethyl ether and dichloromethane (60:40, v/v).[2][3]

-

Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 3500 x g for 10 minutes to separate the aqueous and organic layers.[4]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 25 µL of methanol) and vortex for 1 minute.[4]

-

Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

LLE Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Sildenafil.

Solid-Phase Extraction (SPE)

SPE offers a cleaner sample extract compared to LLE by utilizing a solid sorbent to selectively retain the analyte. This protocol is a general representation based on common SPE procedures for sildenafil.[5]

Experimental Protocol

-

Sample Pre-treatment: In a centrifuge tube, combine 3.0 mL of the biological fluid (e.g., plasma) with the internal standard (e.g., 500 ng of medazepam).[5] Vortex and let stand for 10 minutes. Add 9 mL of ice-cold acetonitrile, mix for 15 minutes, and then centrifuge at 820 x g for 5 minutes.[5] Transfer the supernatant to a new vial.

-

Evaporation & Reconstitution: Evaporate the supernatant to less than 1 mL and add 4 mL of 0.1 M phosphate buffer (pH 6.0).[5]

-

SPE Cartridge Conditioning: Condition a Bond Elute Certify® SPE cartridge by passing 2 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).[5] Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a solvent that removes interferences but retains sildenafil and the internal standard.

-

Elution: Elute the analytes from the cartridge with 4 mL of 2% ammonium hydroxide in ethyl acetate.[5]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 50 µL of acetonitrile.[5]

-

Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

SPE Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Sildenafil.

Protein Precipitation

Protein precipitation is a rapid and simple method for sample preparation, particularly suitable for high-throughput analysis. This protocol is based on a method using sildenafil-d8 as an internal standard.[6][8]

Experimental Protocol

-

Sample Aliquoting: Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Spiking: Add the sildenafil-d8 internal standard solution to the plasma sample.

-

Precipitating Agent Addition: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.[6]

-

Vortexing: Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Dilution (Optional): The supernatant may be diluted with water prior to analysis.

-

Analysis: Inject an aliquot of the supernatant (or diluted supernatant) directly into the HPLC-MS/MS system.

Protein Precipitation Workflow Diagram

Caption: Protein Precipitation Workflow for Sildenafil.

References

- 1. Sensitive and precise HPLC method with back-extraction clean-up step for the determination of sildenafil in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 6. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of Homo Sildenafil-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the mass spectrometric analysis of Homo Sildenafil-d5, a deuterium-labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor, Homo Sildenafil. Understanding the fragmentation pattern of this stable isotope-labeled internal standard is critical for its use in quantitative bioanalytical assays. This document outlines the experimental conditions for electrospray ionization tandem mass spectrometry (ESI-MS/MS) and presents the expected fragmentation pathway and major product ions.

Introduction

Homo Sildenafil is an analog of Sildenafil, the active ingredient in Viagra®, and acts as a phosphodiesterase inhibitor.[1] Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies due to its chemical similarity to the analyte and its distinct mass difference.[1] The five deuterium atoms are located on the ethyl group attached to the piperazine ring. This application note details the characteristic fragmentation pattern of this compound under collision-induced dissociation (CID), providing researchers with the necessary information for method development and data analysis in regulated bioanalytical environments.

Experimental Protocols

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 acetonitrile:water (v/v) to a final concentration of 1 µg/mL.

-

Final Sample Preparation for Infusion: Further dilute the working solution to 100 ng/mL with the same solvent mixture for direct infusion analysis.

Mass Spectrometry Conditions

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Ionization Mode: Positive ESI mode is used to generate the protonated molecule [M+H]⁺.

-

Infusion Flow Rate: 10 µL/min.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon at a pressure of 1.5 mTorr.

-

Collision Energy: Optimized for the fragmentation of the [M+H]⁺ ion (typically in the range of 20-40 eV).

Results and Discussion

The positive ESI mass spectrum of this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 494.6. The chemical formula for this compound is C₂₃H₂₇D₅N₆O₄S.[2][3] Upon collision-induced dissociation, the [M+H]⁺ ion undergoes characteristic fragmentation, primarily around the piperazine ring and the sulfonyl linkage, which is consistent with the fragmentation patterns observed for sildenafil and its analogs.[4][5]

Fragmentation Pathway

The major fragmentation pathways of sildenafil analogs typically involve the cleavage of the piperazine ring and the loss of the N-alkyl group from this ring. For this compound, the key fragmentation will involve the deuterated ethyl group.

Data Presentation

The expected m/z values for the precursor ion and major fragment ions of this compound are summarized in the table below. These values are calculated based on the known fragmentation patterns of sildenafil analogs.[5][6]

| Ion Description | Proposed Structure / Loss | Expected m/z |

| [M+H]⁺ | Protonated Parent Molecule | 494.6 |

| Fragment 1 | Loss of the d5-ethyl group and a portion of the piperazine ring | 429.2 |

| Fragment 2 | Cleavage yielding the pyrazolopyrimidinone core with the sulfonyl group | 311.1 |

| Fragment 3 | Further fragmentation leading to the core pyrazolopyrimidinone structure | 283.1 |

| Fragment 4 | The d5-ethyl piperazine fragment | 104.1 |

Conclusion

This application note provides a foundational protocol and expected fragmentation data for the mass spectrometric analysis of this compound. The characteristic fragmentation pattern, with key fragments at m/z 429.2, 311.1, 283.1, and 104.1, allows for the unambiguous identification and quantification of this internal standard in complex biological matrices. Researchers can utilize this information to develop robust and reliable bioanalytical methods for pharmacokinetic and drug metabolism studies involving Homo Sildenafil.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. simsonpharma.com [simsonpharma.com]

- 4. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Sildenafil Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for establishing a robust calibration curve for the quantification of sildenafil in biological matrices using Homo Sildenafil-d5 as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] By preventing the degradation of cGMP, sildenafil enhances the vasodilatory effects of nitric oxide, a key mediator in penile erection and pulmonary hypertension therapy.[1][3] Accurate quantification of sildenafil in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[4][5][6]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[7] This approach minimizes variations arising from sample preparation and matrix effects, thereby ensuring high accuracy and precision.[8] This application note details the necessary protocols for sample preparation, LC-MS/MS analysis, and the construction of a reliable calibration curve.

Principle of Action

Sildenafil's therapeutic effect stems from its inhibition of the PDE5 enzyme. In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP.[1] cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection. Sildenafil prevents the breakdown of cGMP by PDE5, thus prolonging its effect.[1][3]

Experimental Protocols

Materials and Reagents

-

Sildenafil citrate (Reference Standard)

-

Acetonitrile (HPLC grade)[10]

-

Methanol (HPLC grade)[8]

-

Formic acid (LC-MS grade)[10]

-

Ammonium formate or acetate

-

Ultrapure water

-